molecular formula C9H6ClFN2O B1586099 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 721428-34-8

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B1586099
M. Wt: 212.61 g/mol
InChI Key: LMZZSCWNPOUYES-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, also known as CMFO, is a heterocyclic compound containing both aromatic and non-aromatic rings. It is a colorless solid with a molecular weight of 243.57 g/mol. CMFO has a wide range of applications in many areas of scientific research, such as synthetic chemistry, medicinal chemistry, and biochemistry. It is a versatile compound that has been used in the synthesis of various organic compounds, as well as in the development of novel therapeutic agents.

Scientific Research Applications

Anticancer Applications

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole and its derivatives have shown potential in cancer research. For example, Vinayak, Sudha, and Lalita (2017) synthesized novel amine derivatives of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole and found some compounds to exhibit significant cytotoxicity against human cancer cell lines like HepG2 and Caco-2 (Vinayak, Sudha, & Lalita, 2017). Zhang et al. (2005) discovered a derivative of 1,2,4-oxadiazole that acted as an apoptosis inducer, showing activity against several breast and colorectal cancer cell lines (Zhang et al., 2005).

Antimicrobial Applications

Compounds derived from 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole have been evaluated for antimicrobial properties. Parikh and Joshi (2014) synthesized derivatives that demonstrated significant antimicrobial activity against various bacterial and fungal strains (Parikh & Joshi, 2014). Rai et al. (2010) synthesized a series of novel derivatives that exhibited antibacterial activity against bacteria like Bacillus subtilis and Escherichia coli (Rai et al., 2010).

Applications in Material Science

The compound and its derivatives also find applications in material science. Hamciuc et al. (2005) prepared new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, showcasing their potential in developing materials with high thermal stability and fluorescence properties (Hamciuc, Hamciuc, & Brumǎ, 2005).

Other Applications

  • Bhat et al. (2016) synthesized derivatives with potential anti-convulsant and anti-inflammatory activities, supported by molecular docking studies (Bhat et al., 2016).
  • In the realm of agriculture, Tajik and Dadras (2011) synthesized novel derivatives that exhibited herbicidal activity against certain plants (Tajik & Dadras, 2011).

properties

IUPAC Name

5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZZSCWNPOUYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368958
Record name 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

CAS RN

721428-34-8
Record name 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721428-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
NP Rai, VK Narayanaswamy, T Govender… - European journal of …, 2010 - Elsevier
In the present investigation, a series of novel {5-chloro-2-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones (3a–i) have been synthesized from 5-(…
Number of citations: 78 www.sciencedirect.com
AA Shetnev, EA Vasilieva, IK Proskurina… - Russian Journal of …, 2022 - Springer
A preparative procedure has been developed for the synthesis of a series of new medicinally relevant 3-aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles in 46–66% yields by alkylation of …
Number of citations: 3 link.springer.com
L Luo, Y Ou, Q Zhang, X Gan - International Journal of Molecular …, 2023 - mdpi.com
Plant-parasitic nematodes pose a serious threat to crops and cause substantial financial losses due to control difficulties. Tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) is a …
Number of citations: 1 www.mdpi.com
J Cai, H Wei, KH Hong, X Wu, M Cao, X Zong… - European journal of …, 2015 - Elsevier
Using Entinostat as a lead compound, 2-aminobenzamide and hydroxamate derivatives have been designed and synthesized. The entire target compounds were investigated for their …
Number of citations: 58 www.sciencedirect.com
Y Dürüst, H Karakuş, M Kaiser, D Tasdemir - European journal of medicinal …, 2012 - Elsevier
1,2,4-Oxadiazole and 1,2,3-triazole containing heterocyclic compounds continue to gain interest in synthesis of chemical entities and exhibit various biological activities as anti-…
Number of citations: 102 www.sciencedirect.com
B Özer - 2013 - Fen Bilimleri Enstitüsü
Number of citations: 0

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